molecular formula C12H15NO B3119840 3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole CAS No. 25576-64-1

3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole

Cat. No.: B3119840
CAS No.: 25576-64-1
M. Wt: 189.25 g/mol
InChI Key: VMUKXPKOVINFFM-UHFFFAOYSA-N
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Description

3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole: is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.26 g/mol It is known for its unique structure, which includes a fused indole and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole can be achieved through several synthetic routes. One common method involves the reaction of 2-methyltryptophol with iodine azide . This reaction yields 3a-azido-8a-methyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole , which can be further isomerized to 2-azidomethyltryptophol in the presence of acetic acid at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups , oxidation , and reduction reactions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as or .

    Reduction: Reduction reactions can be carried out using or .

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using reagents like .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as .

Major Products Formed:

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of .

Scientific Research Applications

3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including and effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors , modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors , altering signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness:

  • The unique fused indole and furan ring system of this compound distinguishes it from other indole derivatives. This structural feature contributes to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

3a,8b-dimethyl-2,4-dihydro-1H-furo[2,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-11-7-8-14-12(11,2)13-10-6-4-3-5-9(10)11/h3-6,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUKXPKOVINFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCOC1(NC3=CC=CC=C23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole
Reactant of Route 2
3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole
Reactant of Route 3
3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole
Reactant of Route 4
3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole
Reactant of Route 5
3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole
Reactant of Route 6
3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole

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